molecular formula C20H16F3N5O4 B2676925 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1052614-62-6

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2676925
CAS No.: 1052614-62-6
M. Wt: 447.374
InChI Key: ALMQMZBYXATNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A has emerged as a key regulatory kinase implicated in multiple pathological processes, most notably in the context of neurodegenerative diseases such as Alzheimer's disease and Down syndrome. This compound demonstrates high efficacy in modulating DYRK1A activity, which is known to phosphorylate critical substrates like tau protein (source) and amyloid precursor protein (APP) (source) , pathways directly linked to the formation of neurofibrillary tangles and amyloid plaques. By selectively inhibiting DYRK1A, this molecule provides researchers with a valuable chemical tool to dissect the kinase's role in neuronal development, synaptic function, and cognitive deficits. Its application is pivotal in preclinical studies aimed at validating DYRK1A as a therapeutic target and for investigating novel intervention strategies for tauopathies and other DYRK1A-associated disorders.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O4/c1-32-14-7-5-13(6-8-14)28-18(30)16-17(19(28)31)27(26-25-16)10-15(29)24-12-4-2-3-11(9-12)20(21,22)23/h2-9,16-17H,10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMQMZBYXATNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the triazole ring.

    Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethylphenyl group to the acetamide moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolo-triazole core differs from the pyrrolo-thiazolo-pyrimidine systems in analogs, likely altering electronic properties and target binding.
  • The CF₃-phenyl acetamide substituent is unique compared to thioamide (compound 7) or hydrazide (compound 9) groups, impacting solubility and bioavailability.

Spectroscopic Comparison

  • NMR Profiling : highlights that substituent-induced chemical shift variations (e.g., in regions A and B of triazole derivatives) can pinpoint structural differences . For instance, the target compound’s acetamide proton (NHCO) would resonate distinctively compared to thioamide (δ ~10–12 ppm) or hydrazide (δ ~8–9 ppm) protons in analogs .
  • MS and IR: The trifluoromethyl group (CF₃) would produce a distinct isotopic pattern in MS and strong C-F stretches (~1100–1200 cm⁻¹) in IR, absent in non-fluorinated analogs .

Bioactivity and Mode of Action

  • Structural Clustering : demonstrates that compounds with similar structures cluster into bioactivity groups, suggesting shared modes of action . The target compound’s CF₃ and acetamide groups may position it in a unique cluster compared to thioamide- or pyridine-substituted analogs.
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound’s similarity to HDAC inhibitors like SAHA (~70% similarity in some analogs) could hint at epigenetic activity, though direct validation is needed .

Research Findings and Implications

Synthetic Flexibility : Heterocyclization and condensation reactions enable modular derivatization of pyrrolo-triazole and pyrrolo-thiazolo-pyrimidine systems .

Spectroscopic Signatures : NMR and MS are critical for differentiating substituents (e.g., CF₃ vs. Cl) and confirming regiochemistry .

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 1008205-40-0) is a synthetic organic molecule with a complex structure that suggests significant biological activity. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4}, with a molecular weight of approximately 421.4 g/mol. The compound features a pyrrolo-triazole core and various functional groups that contribute to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC22H23N5O4C_{22}H_{23}N_{5}O_{4}
Molecular Weight421.4 g/mol
StructurePyrrolo[3,4-d][1,2,3]triazole core with methoxy and trifluoromethyl substituents

The precise mechanism of action for this compound is not extensively documented; however, it is likely to involve interactions with specific proteins or enzymes within biological systems. The presence of the triazole moiety suggests potential antifungal or antibacterial properties due to its ability to disrupt fungal cell wall synthesis or inhibit key enzymes in microbial metabolism.

Antitumor Activity

Recent studies have indicated that compounds featuring pyrrolo-triazole structures exhibit promising antitumor activity. For instance:

  • In vitro studies demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic studies suggest that these compounds may act by modulating signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Properties

The structural characteristics of the compound suggest potential antimicrobial activities:

  • Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi.
  • Research indicates that compounds with similar structures can inhibit the growth of resistant strains of bacteria through mechanisms such as enzyme inhibition and disruption of membrane integrity.

Case Studies

  • Study on Antitumor Activity
    • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrrolo-triazole derivatives. The results showed that compounds similar to our target exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells).
  • Antimicrobial Evaluation
    • In another study published in Antibiotics, researchers tested various triazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Q & A

Q. What are the recommended methods for synthesizing this compound, and what challenges arise during purification?

The synthesis typically involves multi-step routes, including:

  • Heterocyclic core formation : Cyclocondensation of substituted triazoles with pyrrolidine-dione precursors under reflux conditions (e.g., acetonitrile, 80°C) .
  • Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrrolotriazole core and 3-(trifluoromethyl)phenylamine .
  • Purification challenges : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is required due to polar byproducts. Low yields (30–45%) are common due to steric hindrance from the trifluoromethyl group .

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and confirm the absence of rotamers .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS expected m/z: [M+H]+^+ 504.1234) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities in the pyrrolotriazole core (e.g., disorder in fused ring systems) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) at 1–100 µM concentrations .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} determination) .
  • Solubility : Use DMSO stock solutions (<10 mM) with PBS dilution to avoid precipitation in bioassays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and reaction yield?

Apply quantum chemical calculations (e.g., DFT) to:

  • Predict transition states : Identify energy barriers in cyclocondensation steps using Gaussian 16 .
  • Screen solvents : COSMO-RS simulations to select solvents (e.g., DMF vs. acetonitrile) that stabilize intermediates .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal temperatures and catalysts .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Validate compound purity (>98%) via HPLC (C18 column, 254 nm) before assays .
  • Assay conditions : Standardize buffer pH, temperature, and cell passage numbers. Compare results under identical protocols .
  • Metabolic stability : Perform liver microsome assays to rule out rapid degradation (e.g., human microsomes, NADPH cofactor) .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Structural analogs : Replace the 4-methoxyphenyl group with hydrophilic pyridyl variants .

Q. How can molecular docking studies guide target identification?

  • Protein preparation : Use AutoDock Vina with crystal structures (PDB) of kinases (e.g., EGFR) or GPCRs .
  • Binding pose analysis : Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the trifluoromethyl group .
  • Validation : Compare docking scores (∆G) with experimental IC50_{50} values to refine predictive models .

Methodological Notes

  • Safety protocols : Store the compound under inert gas (N2_2) at –20°C to prevent hydrolysis. Use fume hoods and PPE during handling due to potential toxicity .
  • Data reproducibility : Archive raw spectral data (NMR, HPLC) in electronic lab notebooks (e.g., LabArchives) for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.